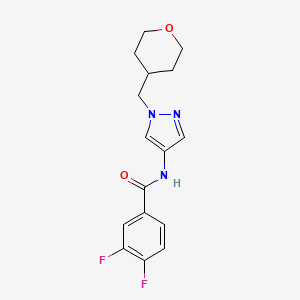

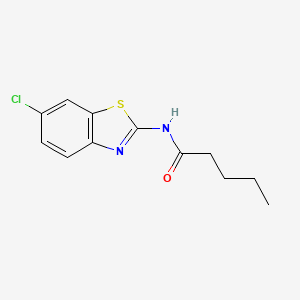

![molecular formula C16H10N4OS B2797801 N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206987-77-0](/img/structure/B2797801.png)

N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials to form the desired structure. For example, one synthetic route involves the Suzuki–Miyaura Pd-catalyzed C–C cross-coupling of 8-iodoquinolin-4(1H)-one and a BTZ bispinacol boronic ester, resulting in the product with high yield and stability .

Molecular Structure Analysis

The molecular structure of N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide consists of a quinoline group attached to a benzo[c][1,2,5]thiadiazole core. The nonplanar geometry of this compound contributes to its unique properties, including aggregated-induced emission (AIE) .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as cross-coupling reactions. For instance, the Stille reaction can yield π-spacer–acceptor–π-spacer type compounds, which have interesting optoelectronic properties .

Aplicaciones Científicas De Investigación

Superoxide Detection

Quinoline-based compounds have been used to create “turn-on” fluorescent probes for superoxide detection . These probes are selective for superoxide over other reactive oxygen species (ROS) and biothiols . They can detect superoxide even in the presence of other ROS and biothiols . The detection limit of the probe for superoxide was found to be 37 nM with a Stokes shift of 150 nm .

Anticancer Activities

Quinoline-based compounds have shown promising anticancer activities . For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC 50) 29.4 μM . The compound exhibited anticancer activity on HeLa cells that was comparable to the standard drug (Cisplatin) .

Molecular Docking

Molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins have revealed the lesser binding energy with quinoline-based compounds . This suggests that these compounds could be potential inhibitors for these proteins, which play a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Selenium-Based Applications

Selenium is a vital micronutrient for maintaining cellular balance and protecting against oxidative stress and DNA damage . Quinoline-based compounds have been used in the development of organoselenium-based sensors . These sensors have shown strong anticancer effects, supporting other reports that selenium has an anti-cancer effect .

ROS Regulation

Reactive oxygen species (ROS) are released inside the human body, and they maintain cell homeostasis and regulate cell metabolism . They have been linked to a variety of human disorders, including haemorrhagic shock, ageing, arthritis, atherosclerosis, central nervous system damage, tumour promotion, AIDS, and gastritis . Quinoline-based compounds can help in the regulation of ROS, thus potentially mitigating these disorders .

Photobase Applications

The polymerizable photobase N-(quinolin-5-yl)methacrylamide (NQMAm) was accessed via a simple acylation of quinolin-5-amine with methacryloyl chloride . This suggests that quinoline-based compounds can be used in the development of photobases, which have various applications in the field of photochemistry .

Mecanismo De Acción

Target of Action

The primary target of N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

The compound interacts with its targets by binding to the proteins in the PI3K/AKT/mTOR pathway . The binding energy of the compound with these proteins is found to be lower, indicating a strong interaction . This interaction can lead to changes in the pathway, potentially inhibiting its function .

Biochemical Pathways

The affected pathway is the PI3K/AKT/mTOR pathway, which is involved in cell survival, growth, and proliferation . By interacting with this pathway, the compound could potentially inhibit these processes, leading to the death of cancer cells .

Result of Action

The compound has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value (IC50) of 29.4 μM . This suggests that the compound could have potential anticancer effects.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, light can trigger proton transfer in quinoline-based compounds . .

Propiedades

IUPAC Name |

N-quinolin-5-yl-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4OS/c21-16(10-6-7-14-15(9-10)20-22-19-14)18-13-5-1-4-12-11(13)3-2-8-17-12/h1-9H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXHONYAUIVVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797724.png)

![3-(2-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797728.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B2797730.png)

![4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile](/img/structure/B2797731.png)

![Methyl 5-((3aR,4R,6aS)-rel-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B2797733.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)